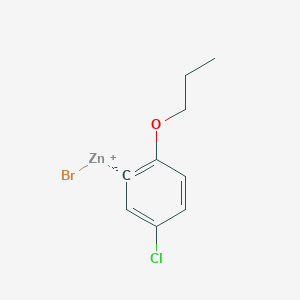
3-Chloro-6-n-propyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-n-propyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it facilitates the formation of carbon-carbon bonds. The presence of the zinc atom in the molecule makes it highly reactive and useful for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-6-n-propyloxyphenylzinc bromide typically involves the reaction of 3-chloro-6-n-propyloxyphenyl bromide with zinc dust in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-Chloro-6-n-propyloxyphenyl bromide+Zn→3-Chloro-6-n-propyloxyphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of organozinc compounds like this compound is often performed using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes . The continuous flow technique enhances mass and heat transfer, speeds up the mixing of the reaction, and allows for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-n-propyloxyphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst and a base such as triethylamine.
Substitution Reactions: Common reagents include various nucleophiles like amines, alcohols, and thiols. The reactions are usually performed in the presence of a suitable solvent like THF or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Negishi coupling, the primary product is a new carbon-carbon bond between the aryl group of the organozinc reagent and the organic halide .
Scientific Research Applications
3-Chloro-6-n-propyloxyphenylzinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-n-propyloxyphenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The organic halide reacts with the metal catalyst, forming a metal-halide complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal catalyst.
Reductive Elimination: The metal catalyst facilitates the formation of a new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine: Used in photodynamic therapy and as a photosensitizer.
6-Ethoxy-6-oxohexylzinc(II) bromide: Used in similar cross-coupling reactions.
Uniqueness
3-Chloro-6-n-propyloxyphenylzinc bromide is unique due to its specific reactivity and functional group tolerance in cross-coupling reactions. Its ability to form stable carbon-carbon bonds under mild conditions makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C9H10BrClOZn |
|---|---|
Molecular Weight |
314.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-propoxybenzene-5-ide |
InChI |
InChI=1S/C9H10ClO.BrH.Zn/c1-2-7-11-9-5-3-8(10)4-6-9;;/h3-5H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
AFQJXSXGURCNEO-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















